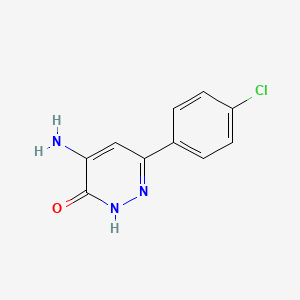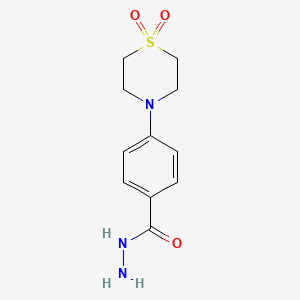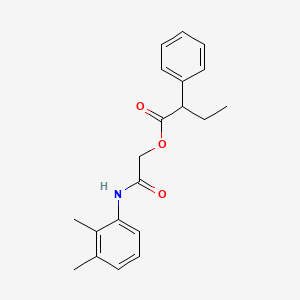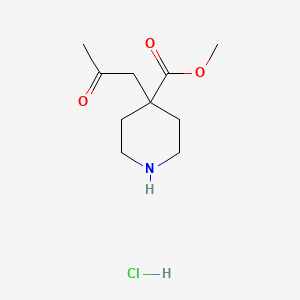![molecular formula C15H14ClNO5S B2434382 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid CAS No. 438031-84-6](/img/structure/B2434382.png)
2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 438031-84-6 . It has a molecular weight of 355.8 and its IUPAC name is 2-chloro-5-{[2-methoxy(methyl)anilino]sulfonyl}benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, methoxy, methyl, sulfamoyl, and carboxylic acid groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.8 . It is a powder at room temperature .科学的研究の応用
Toxicity Assessment
A study by Gorokhova et al. (2020) evaluated the toxic properties of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. It was found that these compounds, upon subchronic oral intake, can lead to disorders in the body, predominantly affecting the hepatorenal system. This research is crucial for understanding the safe handling and potential risks associated with these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Antibacterial Activity
Rai et al. (2009) synthesized a series of novel compounds, including ones structurally similar to 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid, and evaluated their antibacterial activity. These compounds demonstrated varying degrees of effectiveness against several bacterial strains, indicating potential applications in antimicrobial research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Hydrolysis Mechanism
Hemmamda, Calmon, and Calmon (1994) studied the hydrolysis of compounds like 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid. Their research provides insights into the chemical behavior and stability of such compounds, which is critical for their application in various chemical processes (Hemmamda, Calmon, & Calmon, 1994).
Hypoglycemic Activity
Brown and Foubister (1984) discussed the hypoglycemic properties of similar benzoic acid derivatives. This research is significant for understanding how these compounds can potentially interact with insulin-releasing receptor sites, indicating their relevance in diabetes research (Brown & Foubister, 1984).
Industrial Synthesis
Zhang et al. (2022) explored the large-scale industrial synthesis of a closely related compound, which is a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy. This study highlights the industrial and pharmaceutical relevance of such benzoic acid derivatives (Zhang et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .
作用機序
Target of Action
Similar compounds have been used in organic synthesis .
Mode of Action
It’s worth noting that similar compounds have been involved in reactions such as protodeboronation .
Biochemical Pathways
Similar compounds have been used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s solid form suggests that it could be administered orally or intravenously, and its distribution, metabolism, and excretion would depend on factors such as its chemical structure and the patient’s physiological condition.
Result of Action
Similar compounds have been used in organic synthesis, suggesting that they may have a variety of effects at the molecular and cellular level .
特性
IUPAC Name |
2-chloro-5-[(2-methoxyphenyl)-methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBLJHPTUZXJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione](/img/structure/B2434300.png)

![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)
![6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2434307.png)



![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)

![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)



